8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
Description
Contextual Significance of Spirocyclic Heterocycles in Contemporary Organic Chemistry
Spirocyclic heterocycles are a fascinating class of organic compounds characterized by two rings sharing a single common atom, known as the spiro atom. wikipedia.org This structural feature imparts a distinct three-dimensional geometry, which is a highly sought-after attribute in modern drug design. walshmedicalmedia.com The rigidity of the spiro junction helps to fix the spatial arrangement of substituents, which can lead to more effective and selective interactions with biological targets. nih.gov
In recent years, the synthesis of spiro heterocyclic compounds has garnered considerable attention from researchers. walshmedicalmedia.com These compounds form the structural backbone of numerous natural products and pharmacologically active molecules. walshmedicalmedia.comresearchgate.net Their applications are diverse, spanning drug discovery, materials science, and agrochemicals. walshmedicalmedia.com The unique architecture of spiro heterocycles often results in novel properties, making them attractive targets for synthetic chemists. walshmedicalmedia.com The introduction of a spirocyclic moiety can significantly enhance the potency, selectivity, and pharmacokinetic properties of a drug candidate. nih.gov
Structural Framework and Nomenclature of the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold
The foundational structure of the title compound is the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. This is a bicyclic heterocyclic system where a piperidine (B6355638) ring and a 1,3-dioxolane (B20135) ring are joined at the C4 position of the piperidine ring. The spiro atom is a quaternary carbon. The nomenclature "[4.5]" indicates the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself. One ring has four atoms (the dioxolane ring), and the other has five (the piperidine ring).
The parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane, is also known by several synonyms, including 4-piperidone (B1582916) ethylene (B1197577) ketal and 4,4-ethylenedioxypiperidine. nih.gov It is a versatile intermediate used in the synthesis of various complex molecules. chemicalbook.comsigmaaldrich.com For instance, it has been utilized in the synthesis of spirocyclotriphosphazenes. chemicalbook.comsigmaaldrich.com
Table 1: Physicochemical Properties of 1,4-Dioxa-8-azaspiro[4.5]decane
| Property | Value | Source |
| CAS Number | 177-11-7 | nih.govsigmaaldrich.commerckmillipore.com |
| Molecular Formula | C₇H₁₃NO₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 143.18 g/mol | nih.govsigmaaldrich.com |
| Boiling Point | 108-111 °C at 26 mmHg | chemicalbook.comsigmaaldrich.com |
| Density | 1.117 g/mL at 20 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.4819 | chemicalbook.comsigmaaldrich.com |
Overview of N-Substituted Spiro[4.5]decane Derivatives, with Emphasis on Benzylation
The nitrogen atom at the 8-position of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a secondary amine, which allows for a wide range of N-substitution reactions. These modifications are crucial for tuning the molecule's chemical and biological properties. Substituted diaza-spiro[4.5]decane derivatives have been investigated for their potential as neurokinin antagonists, with applications in treating conditions like schizophrenia, anxiety, and pain. wipo.int
Benzylation, the attachment of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) to the nitrogen atom, yields 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. This particular N-substitution is significant as the benzyl group can serve as a protecting group in multi-step syntheses or as a key pharmacophoric element. The presence of the aromatic ring introduces steric bulk and potential for pi-stacking interactions, which can be critical for molecular recognition at biological targets. For example, a derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, has shown high affinity for σ1 receptors and is being explored for tumor imaging. nih.gov
Table 2: Chemical Information for this compound
| Property | Value | Source |
| CAS Number | 37943-54-7 | chemicalbook.comhoffmanchemicals.com |
| Molecular Formula | C₁₄H₁₉NO₂ | hoffmanchemicals.com |
| Molecular Weight | 233.31 g/mol | hoffmanchemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-13(5-3-1)12-15-8-6-14(7-9-15)16-10-11-17-14/h1-5H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAMQMAEEUONRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236974 | |
| Record name | 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37943-54-7 | |
| Record name | 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37943-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyl-1,4-dioxa-8-azaspiro(4.5)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Phenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 8 Benzyl 1,4 Dioxa 8 Azaspiro 4.5 Decane and Its Chemical Analogs
Retrosynthetic Analysis of the 1,4-Dioxa-8-azaspiro[4.5]decane Core
A retrosynthetic analysis of the 1,4-dioxa-8-azaspiro[4.5]decane core provides a logical framework for devising synthetic routes. The primary disconnection of the spiroketal functionality points to a key precursor, 4-piperidone (B1582916). The dioxolane ring can be envisioned as the product of a ketalization reaction between the ketone of a 4-piperidone derivative and ethylene (B1197577) glycol.
Further disconnection of the benzyl (B1604629) group from the nitrogen atom in the final product, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane, suggests two main synthetic approaches for its introduction: reductive amination of the secondary amine of the spiroketal core with benzaldehyde (B42025), or nucleophilic alkylation with a benzyl halide. This analysis highlights two key stages in the synthesis: the formation of the spirocyclic ketal and the N-benzylation.
Classical Approaches to Spiroketal Formation
The construction of the spiroketal core is a critical step in the synthesis of this compound. Classical methods for spiroketal formation are well-established and generally involve the reaction of a ketone with a diol.
Condensation Reactions for Spirocyclic Construction
The most direct and widely employed method for the synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core is the acid-catalyzed condensation of a 4-piperidone derivative with ethylene glycol. chemicalbook.com This reaction is a classic example of ketal formation, where the carbonyl group of the piperidone reacts with the two hydroxyl groups of ethylene glycol to form a five-membered dioxolane ring, creating the spirocyclic center.
Typically, a suitable 4-piperidone, which can be N-protected if necessary, is reacted with an excess of ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. chemicalbook.com The reaction is often carried out in a solvent that allows for the azeotropic removal of water, thereby driving the equilibrium towards the formation of the ketal product.
A common precursor used in this approach is 4-piperidone hydrochloride monohydrate. The reaction with ethylene glycol in the presence of an acid catalyst yields 1,4-dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone ethylene ketal. researchgate.netnih.gov
Intramolecular Cyclization Strategies
While direct condensation is the most common approach for this specific spiroketal, intramolecular cyclization strategies are also powerful methods for the formation of spiroketal systems in general. illinois.edunih.gov These strategies often involve the cyclization of a linear precursor containing both the nucleophilic hydroxyl groups and an electrophilic center.
One such strategy is the intramolecular hetero-Michael addition. In this approach, a precursor with a hydroxyl group and an α,β-unsaturated ketone or ester can undergo cyclization to form the spiroketal ring. Another powerful method is the Prins cascade cyclization, which involves the coupling of aldehydes with homoallylic alcohols to generate tetrahydropyran (B127337) rings, a reaction that can be adapted for spirocycle synthesis. nih.gov Although not commonly reported for this compound itself, these intramolecular strategies offer alternative routes for the synthesis of more complex spiroketal analogs. nih.gov
N-Benzylation Strategies on the 1,4-Dioxa-8-azaspiro[4.5]decane Nitrogen Atom
Once the 1,4-dioxa-8-azaspiro[4.5]decane core is synthesized, the final step is the introduction of the benzyl group onto the secondary amine nitrogen. This can be achieved through several reliable methods, with reductive amination and nucleophilic alkylation being the most prevalent.
Reductive Amination Protocols for Benzyl Introduction
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds. This one-pot procedure involves the reaction of the secondary amine of the 1,4-dioxa-8-azaspiro[4.5]decane core with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. researchgate.net
A particularly mild and selective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdma.chharvard.eduorganic-chemistry.org This reagent is known for its high tolerance of various functional groups, including the acid-sensitive ketal moiety present in the substrate. mdma.chorganic-chemistry.org The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM) at room temperature. The presence of a small amount of acetic acid can catalyze the formation of the iminium ion, although it is not always necessary. harvard.edu
The general procedure involves stirring a mixture of 1,4-dioxa-8-azaspiro[4.5]decane, benzaldehyde, and sodium triacetoxyborohydride in a suitable solvent until the reaction is complete. This method offers high yields and a straightforward workup, making it a preferred choice for the synthesis of this compound. researchgate.net
Nucleophilic Alkylation Methods with Benzyl Halides
Nucleophilic alkylation provides another robust route to this compound. This method involves the direct reaction of the nucleophilic secondary amine of the 1,4-dioxa-8-azaspiro[4.5]decane core with a benzyl halide, such as benzyl bromide or benzyl chloride. acs.orgresearchgate.net
The reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperidine (B6355638) nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent is often a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), which can facilitate the Sₙ2 reaction.
For instance, the N-alkylation of 1,4-dioxa-8-azaspiro[4.5]decane with substituted benzyl bromides has been reported to proceed in good yields in the presence of potassium carbonate in acetonitrile. acs.orgresearchgate.net This method is particularly useful for introducing a variety of substituted benzyl groups onto the spirocyclic core, allowing for the synthesis of a diverse library of analogs. acs.orgresearchgate.net
Advanced Coupling and Functionalization Techniques
The derivatization of the 1,4-dioxa-8-azaspiro[4.5]decane core often involves advanced cross-coupling reactions to introduce various functional groups. The Negishi coupling, for instance, has been adapted for automated, end-to-end workflows to generate C(sp³)-enriched drug-like molecules. nih.gov This technique allows for the coupling of organozinc reagents with heterocyclic cores. nih.gov An automated flow approach can prepare and utilize unstable organozinc reagents from stable alkyl halides, facilitating C(sp³)–C(sp²) cross-coupling reactions. nih.gov
Another powerful method involves transition metal-catalyzed C-H activation. A rhodium(III)-catalyzed reaction of secondary aromatic amides with maleimides demonstrates a highly regioselective approach to constructing spiropyrrolidinetriones. nih.gov This protocol uses a weakly coordinating amide carbonyl as a directing group to achieve mono-ortho-spiro cyclization, highlighting its utility in creating complex spiro-heterocyclic systems with high functional group tolerance. nih.gov
Table 1: Examples of Advanced Coupling Reactions in Spirocycle Synthesis
| Reaction Type | Catalyst/Reagents | Key Feature | Source |
|---|---|---|---|
| Negishi Cross-Coupling | Pd(dba)₂, CPhos, Zn column | Automated flow synthesis of C(sp³)-enriched compounds from alkyl halides. | nih.gov |
| Rh(III)-Catalyzed C-H Activation | [RhCp*Cl₂]₂, AgSbF₆ | Regioselective spiro-cyclization of secondary amides with maleimides. | nih.gov |
Stereochemical Control and Regioselectivity in Spirocyclic Synthesis
Achieving stereochemical and regiochemical control is a formidable challenge in spirocycle synthesis due to their complex 3D arrangements. rsc.org Organocatalyzed asymmetric cascade reactions have become a powerful tool for constructing stereochemically rich molecules in a single step. acs.org For example, the vinylogous Michael addition (VMA) initiated by bifunctional organocatalysts can lead to highly functionalized spirocycles with excellent diastereoselectivity and enantioselectivity. acs.org
The [3+2] cycloaddition reaction is another cornerstone for building spiro-pyrrolidine ring systems with high regio- and stereoselectivity. researchgate.netmdpi.com The reaction between an azomethine ylide (generated in situ from an isatin (B1672199) and an amino acid) and a dipolarophile can be finely tuned to control the outcome. researchgate.netmdpi.com Theoretical studies using density functional theory (DFT) have shown that the regioselectivity of these cycloadditions is often kinetically controlled, which aligns with experimental findings. researchgate.net The choice of catalyst and reaction conditions is crucial; for instance, a TfOH-mediated, metal-free protocol for synthesizing spiro-quinazolinones from alkynol ureas proceeds with exclusive regioselectivity. rsc.org The increased rigidity and restricted rotation at the spiro center are beneficial for enhancing enantiomeric excess in asymmetric reactions. rsc.org
Table 2: Regioselective and Stereoselective Spirocyclization Methods
| Method | Key Reagents/Catalyst | Outcome | Source |
|---|---|---|---|
| Organocascade Reaction | Quinine-derived squaramide | Excellent diastereo- and enantioselectivity in VMA/aldol/acetalization cascade. | acs.org |
| [3+2] Cycloaddition | Isatin, L-thioproline | Completely regioselective and highly diastereoselective synthesis of bi-spirooxindoles. | mdpi.com |
| Cascade Hydroalkoxylation/Amide-Cyclization | TfOH | Exclusive regioselectivity in the synthesis of spiro-quinazolinones. | rsc.org |
Continuous Flow Chemistry and Automated Synthesis Module Applications
Continuous flow chemistry offers a powerful platform for molecular assembly, impacting natural product synthesis and pharmaceutical manufacturing. researchgate.netcore.ac.uk This technology enables reaction telescoping, where multiple transformations occur sequentially without isolating intermediates, significantly improving efficiency. uc.pt The integration of flow processing with supported reagents and in-line purification is particularly effective for multi-step syntheses. researchgate.net
Automated synthesis modules are frequently employed for producing complex molecules, including radiolabeled analogs for imaging applications. For instance, [¹⁸F]-labeled derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been prepared using a one-pot, two-step labeling procedure in an automated module. nih.govnih.gov This process involves nucleophilic ¹⁸F-substitution of a tosylate precursor, resulting in high radiochemical purity and specific activity. nih.govnih.gov Similarly, continuous flow has been successfully applied to the synthesis of chiral spiropenicillanates via [3+2] annulation and 1,3-dipolar cycloaddition reactions, proving to be an efficient methodology for scale-up. semanticscholar.org Automated flow approaches have also been developed for Negishi reactions, expanding the library of accessible organozinc reagents for creating diverse heterocyclic cores. nih.gov
Synthesis of Key Precursors and Building Blocks (e.g., 4-piperidone ethylene ketal)
The core scaffold of the target molecule is derived from 1,4-Dioxa-8-azaspiro[4.5]decane, also known as 4-piperidone ethylene ketal. sigmaaldrich.com This crucial precursor is synthesized from 4-piperidone. One common method involves the protection of the ketone in 4-piperidone as a ketal using ethylene glycol. sciencemadness.org This protection prevents self-condensation reactions that can lead to polymerization. sciencemadness.org
The synthesis of N-substituted 4-piperidones can be achieved through various routes. A one-pot synthesis of fentanyl, for example, uses 4-piperidone hydrochloride hydrate (B1144303) in a reductive amination reaction. sciencemadness.org Another approach involves the Dieckmann cyclization of aminodicarboxylate esters, which is a multi-step procedure requiring careful control of reaction conditions to avoid retro-Dieckmann reactions. researchgate.net A more direct method for N-substituted-4-piperidones involves a ring-closing reaction between an appropriate primary amine and 1,5-dichloro-3-pentanone. google.com The precursor 1,4-Dioxa-8-azaspiro[4.5]decane itself is a commercially available liquid used in the synthesis of various compounds, including spirocyclotriphosphazenes. sigmaaldrich.comchemicalbook.com
Table 3: Properties of 1,4-Dioxa-8-azaspiro[4.5]decane
| Property | Value | Source |
|---|---|---|
| CAS Number | 177-11-7 | sigmaaldrich.comchemicalbook.com |
| Molecular Formula | C₇H₁₃NO₂ | sigmaaldrich.comchemicalbook.com |
| Molecular Weight | 143.18 g/mol | sigmaaldrich.comchemicalbook.com |
| Boiling Point | 108-111 °C at 26 mmHg | sigmaaldrich.comchemicalbook.com |
| Density | 1.117 g/mL at 20 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.4819 | sigmaaldrich.comchemicalbook.com |
Chemical Reactivity and Transformations of 8 Benzyl 1,4 Dioxa 8 Azaspiro 4.5 Decane Derivatives
Reactivity of the Nitrogen Atom in the Spirocyclic System
The secondary amine within the parent 1,4-dioxa-8-azaspiro[4.5]decane structure is a key site for chemical modifications. chemrxiv.orgthermofisher.krnih.gov Its nucleophilic character drives a range of substitution and addition reactions.
The nitrogen atom readily participates in nucleophilic substitution reactions, most commonly N-alkylation and N-arylation. The synthesis of the title compound, 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane, is itself an example of such a reaction, typically proceeding from the parent spirocycle, 1,4-dioxa-8-azaspiro[4.5]decane, and a benzyl (B1604629) halide.
Further substitutions are common for creating diverse chemical libraries. For instance, derivatives have been synthesized where the nitrogen is bonded to substituted benzyl or phenyl groups. An example is the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a ligand developed for σ1 receptors. researchgate.netnih.gov This highlights the nitrogen's role as a nucleophile in reactions with various electrophilic partners. The reaction conditions for these substitutions typically involve a base and a polar solvent to facilitate the SN2 reaction.
Table 1: Examples of N-Substitution Reactions
| Product Name | Reactants | Purpose/Application |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1,4-Dioxa-8-azaspiro[4.5]decane, 1-(bromomethyl)-4-(2-fluoroethoxy)benzene | Synthesis of σ1 receptor ligands researchgate.netnih.gov |
| 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | 1,4-Dioxa-8-azaspiro[4.5]decane, 1,2-difluoro-4-nitrobenzene | Chemical intermediate synthesis |
Beyond alkylation, the nitrogen atom can be acylated or sulfonylated. N-acylation introduces a carbonyl group adjacent to the nitrogen, forming an amide or a carbamate. An example is the formation of Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. chemscene.com In this case, the nitrogen reacts with benzyl chloroformate to yield the corresponding N-benzyloxycarbonyl (N-Cbz) protected derivative. This reaction is significant for temporarily masking the nucleophilicity of the nitrogen during multi-step syntheses.
N-Sulfonylation involves the reaction of the spirocyclic amine with a sulfonyl chloride, yielding a sulfonamide. The compound 1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride is a key reagent in this context, formed by reacting the parent amine with a sulfonylating agent like sulfuryl chloride. chemscene.com This sulfonamide linkage is a common feature in many pharmacologically active molecules.
Transformations Involving the Dioxane Moiety
The 1,4-dioxa- moiety is an ethylene (B1197577) ketal, which primarily serves as a protecting group for a ketone at the C-4 position of the piperidine (B6355638) ring. thermofisher.krchemspider.comsigmaaldrich.com This group is generally stable to basic and nucleophilic conditions, which allows for selective reactions at the nitrogen atom.
The principal transformation of the dioxane moiety is its hydrolysis under acidic conditions to regenerate the carbonyl group. This deprotection step yields the corresponding N-substituted-4-piperidone. For example, acid-catalyzed hydrolysis of this compound would produce 1-Benzyl-4-piperidone. Studies on related structures show that this deketalization can be achieved efficiently. For instance, selective deketalization of a similar spiro-ketal was accomplished using acetic acid in water, demonstrating a mild method for this transformation. researchgate.net The resulting 4-piperidone (B1582916) is a valuable intermediate for further reactions, such as the synthesis of fentanyl analogues. researchgate.net
Reactions at the Spirocyclic Carbon Center
The spirocyclic carbon atom, the C-5 of the piperidine ring which is shared with the dioxane ring, is a quaternary carbon. Due to significant steric hindrance and the absence of any activating functional groups, this center is generally unreactive under typical synthetic conditions. No common reactions are reported that specifically target this position for functionalization.
Oxidation and Reduction Pathways of the Chemical Scaffold
The this compound scaffold possesses several sites susceptible to oxidation and reduction.
Oxidation:
Piperidine Ring: The piperidine ring itself can undergo oxidation. Photocatalytic oxidation of related N-protected piperidines can lead to α-hydroxylation (formation of a hemiaminal) or dehydrogenation to form an enecarbamate. chemrxiv.org
Benzyl Group: The benzylic position (the CH2 group between the nitrogen and the phenyl ring) is susceptible to oxidation to form a benzoyl group, although this can sometimes lead to C-N bond cleavage. chemrxiv.org The rate of aerobic oxidation of benzyl groups can be influenced by substituents on the aromatic ring. mdpi.com
Reduction:
Substituent Reduction: Functional groups on derivatives of the scaffold can be readily reduced. For example, in 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane, the nitro group on the phenyl ring can be reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst.
Debenzylation: The N-benzyl group can be removed via catalytic hydrogenation (hydrogenolysis). This is a common deprotection strategy in medicinal chemistry to liberate the secondary amine for further derivatization.
Derivatization Strategies Beyond N-Benzylation (e.g., on the benzyl ring or other spiro positions)
Extensive derivatization of the this compound scaffold is possible at locations other than the nitrogen atom.
On the Benzyl Ring: The aromatic benzyl ring can be functionalized with various substituents to modulate the electronic and steric properties of the molecule. This is exemplified by the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, which was developed as a radioligand for imaging σ1 receptors. researchgate.netnih.gov
On the Spirocycle: The piperidine ring of the spirocycle can also be modified. Research has shown the synthesis of derivatives such as (8-benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)-methanol, where a hydroxymethyl group is attached to the C-6 position of the piperidine ring. uni.lu Such modifications allow for fine-tuning of the molecule's three-dimensional shape and polarity.
Furthermore, the core spirocyclic system itself can be altered. Researchers have replaced the 1,4-dioxa-8-azaspiro[4.5]decane moiety with other heterocyclic systems to explore structure-activity relationships.
Table 2: Examples of Advanced Derivatization
| Derivative Name | Site of Derivatization | Type of Modification |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane researchgate.net | Benzyl Ring | Introduction of a fluoroethoxy group |
| (8-benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-yl)-methanol uni.lu | Piperidine Ring | Addition of a hydroxymethyl group |
| 8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | Nitrogen Substituent | Replacement of benzyl with a substituted phenyl group |
Structural Elucidation and Conformational Analysis of 8 Benzyl 1,4 Dioxa 8 Azaspiro 4.5 Decane
Spectroscopic Techniques for Structural Characterization
A combination of spectroscopic methods is essential for the unambiguous structural determination of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. These techniques provide complementary information regarding the connectivity, chemical environment, and functional groups within the molecule.
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the ethylenedioxy protons of the dioxolane ring, and the piperidine (B6355638) ring protons. The five aromatic protons would typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (N-CH₂) would present as a singlet around δ 3.5-3.6 ppm. The four protons of the dioxolane ring are expected to produce a singlet at approximately δ 3.9-4.0 ppm. The eight protons of the piperidine ring would appear as complex multiplets in the aliphatic region (δ 1.6-2.8 ppm) due to spin-spin coupling and potential conformational rigidity.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 11 distinct signals are anticipated (5 for the benzyl group, 1 for the benzylic carbon, and 5 for the spirocyclic frame). The spiro carbon (C-5) is uniquely characterized by its downfield shift (around δ 107-109 ppm) due to being bonded to two oxygen atoms. The carbons of the dioxolane ring (C-2, C-3) would appear around δ 64 ppm. The piperidine ring carbons would resonate in the δ 30-55 ppm range. The benzyl group carbons would show characteristic shifts: the benzylic carbon around δ 63 ppm, the quaternary aromatic carbon (C1') around δ 138 ppm, and the remaining aromatic carbons between δ 127-130 ppm.
2D-NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) couplings, for instance, between the benzylic protons and the piperidine ring carbons, as well as the quaternary aromatic carbon, solidifying the connectivity of the entire structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, offering insights into the molecule's preferred conformation, particularly the orientation of the benzyl group relative to the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, and known substituent effects of an N-benzyl group.
| Position | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| Piperidine H-6, H-10 (axial & eq.) | 2.6 - 2.8 (m) | 50 - 52 |
| Piperidine H-7, H-9 (axial & eq.) | 1.6 - 1.8 (m) | 34 - 36 |
| Dioxolane H-2, H-3 | 3.9 - 4.0 (s) | 64 - 65 |
| Benzylic CH₂ | 3.5 - 3.6 (s) | 62 - 63 |
| Aromatic H-2', H-6' | 7.2 - 7.4 (m) | 129 - 130 |
| Aromatic H-3', H-5' | 7.2 - 7.4 (m) | 128 - 129 |
| Aromatic H-4' | 7.2 - 7.4 (m) | 127 - 128 |
| Spiro C-5 | - | 107 - 109 |
| Aromatic C-1' | - | 137 - 139 |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₄H₁₉NO₂). The calculated exact mass is 233.1416 g/mol .
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) offers further structural proof. For this compound, the most characteristic fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) to lose a benzyl radical or form a benzyl cation. The formation of the tropylium (B1234903) ion (a rearranged benzyl cation) is highly favorable and typically results in a very intense base peak at a mass-to-charge ratio (m/z) of 91.
Other significant fragmentations would involve the piperidine ring and the dioxolane moiety. Cleavage of the bonds adjacent to the spirocenter can lead to the loss of ethylene (B1197577) oxide or related fragments.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 233 | [M]⁺ | Molecular Ion |
| 142 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 86 | [C₄H₈NO]⁺ | Cleavage of the piperidine ring |
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of the parent compound, 1,4-dioxa-8-azaspiro[4.5]decane, shows characteristic C-O-C stretching vibrations for the ketal group in the 1150-1050 cm⁻¹ region and N-H stretching around 3300 cm⁻¹. nih.gov For the N-benzylated derivative, the N-H band would be absent. Instead, new bands corresponding to the benzyl group would appear. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹, aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region, and strong C-H bending bands for the monosubstituted benzene (B151609) ring around 740 cm⁻¹ and 700 cm⁻¹. The aliphatic C-H stretching of the piperidine and dioxolane rings would be observed in the 2950-2850 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, often give a strong Raman signal, which is weak in the IR spectrum. nih.gov The C-H stretching vibrations are also prominent.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Benzyl) |
| 2950-2850 | C-H Stretch | Aliphatic (Piperidine/Dioxolane) |
| 1605, 1495, 1450 | C=C Stretch | Aromatic Ring (Benzyl) |
| 1150-1050 | C-O-C Stretch | Acetal (Dioxolane) |
| 740, 700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, confirming the spirocyclic nature and the connectivity established by NMR.
As of the latest search, a crystal structure for this compound has not been deposited in public databases. However, if a suitable crystal were obtained, this analysis would unambiguously determine the conformation of the six-membered piperidine ring (e.g., chair, boat, or twist-boat) and the five-membered dioxolane ring (e.g., envelope or twist). It would also define the orientation of the benzyl group substituent on the nitrogen atom, specifying whether it occupies an axial or equatorial position relative to the piperidine ring.
Computational Chemistry and Molecular Modeling Studies
In the absence of crystallographic data, computational methods are invaluable for predicting the most stable conformations and understanding the molecule's dynamic behavior.
Conformational Analysis of Spirocyclic Systems
The conformational landscape of spirocyclic systems like this compound is complex. The piperidine ring can adopt several low-energy conformations, primarily chair and twisted-boat forms. The energy barrier for ring inversion can be calculated using computational methods such as Density Functional Theory (DFT).
Studies on similar systems, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have used DFT calculations to determine the energy minima for various conformers. mdpi.com In that related case, the conformation with the phenyl group in an equatorial position on a chair-form cyclohexane (B81311) ring was found to be the most stable. mdpi.com A similar approach for this compound would involve:
Generation of possible conformers, considering chair and boat forms of the piperidine ring and the axial/equatorial placement of the benzyl group.
Geometry optimization of each conformer using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
Calculation of the relative energies to identify the global minimum and the population of other low-energy conformers at room temperature.
These calculations would likely predict that the most stable conformation is a chair form of the piperidine ring with the bulky benzyl group occupying the sterically less hindered equatorial position to minimize 1,3-diaxial interactions.
Quantum Chemical Calculations (e.g., Density Functional Theory)
For instance, DFT calculations performed on similar structures, such as 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have been used to determine the energy minima of various conformers. mdpi.com In such studies, different conformations (e.g., chair, boat, twist-boat) of the cyclohexane ring are typically optimized to identify the most stable geometries. These calculations often involve the use of hybrid DFT methods like B3LYP with a suitable basis set to accurately model the molecular structure and energetics. mdpi.com
For a comprehensive understanding of this compound, similar quantum chemical calculations would be necessary. Such a study would likely involve the optimization of the geometric parameters (bond lengths, bond angles, and dihedral angles) to locate the global minimum energy conformation and any other low-energy conformers. The relative energies of these conformers would provide insight into their populations at thermal equilibrium. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) would elucidate the electronic properties and reactivity of the molecule.
Without specific published research on this compound, a representative data table from such a hypothetical DFT study is presented below for illustrative purposes. The values are based on typical ranges observed for similar organic molecules and should not be considered as experimentally verified data for this specific compound.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Lowest Energy Conformer of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C-N (piperidine) | 1.47 |
| N-CH₂ (benzyl) | 1.46 |
| C-O (dioxolane) | 1.43 |
| C-C (piperidine) | 1.53 |
| C-C (aromatic) | 1.39 |
| Bond Angles (degrees) | |
| C-N-C (piperidine) | 112.0 |
| C-N-CH₂ (benzyl) | 110.0 |
| O-C-O (dioxolane) | 105.0 |
| Dihedral Angles (degrees) | |
| C-N-C-C (piperidine) | 55.0 (gauche) |
| C-C-N-CH₂ (benzyl) | -175.0 (anti-periplanar) |
Note: The data in this table is hypothetical and for illustrative purposes only, pending specific computational studies on this compound.
Molecular Dynamics Simulations to Explore Conformational Space
Specific molecular dynamics (MD) simulation studies focused solely on this compound are not presently found in published scientific literature. However, MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules in solution, providing insights that are complementary to static quantum chemical calculations. nih.gov
For a molecule like this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with a suitable solvent, such as water. The system's trajectory would be calculated over time by integrating Newton's equations of motion, governed by a force field that describes the inter- and intramolecular interactions. This would allow for the observation of dynamic processes such as ring puckering of the piperidine and dioxolane rings, and the rotation around the N-benzyl bond.
Analysis of the MD trajectory would reveal the preferred conformations of the molecule in a dynamic, solvated environment. Key analyses would include the distribution of dihedral angles to identify the most populated conformational states and the calculation of the potential of mean force (PMF) along specific reaction coordinates to quantify the energy barriers between different conformers. Such studies have been performed on other piperidine-containing compounds to understand their binding modes to biological targets. nih.gov
A hypothetical data table summarizing potential findings from an MD simulation of this compound is provided below to illustrate the type of information that could be generated.
Table 2: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water
| Conformational Feature | Observation |
| Piperidine Ring Conformation | Predominantly chair conformation with the benzyl group in an equatorial position. |
| Dioxolane Ring Conformation | Envelope and twisted conformations, with rapid interconversion. |
| N-Benzyl Bond Rotation | Torsional angle shows preference for anti-periplanar and gauche conformations relative to the piperidine ring. |
| Root Mean Square Fluctuation (RMSF) | Higher RMSF values for the benzyl group and the dioxolane ring, indicating greater flexibility compared to the piperidine core. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific molecular dynamics simulation studies on this compound have not been identified.
Applications in Advanced Organic Synthesis and Chemical Science
Utilization as Versatile Synthetic Intermediates in Complex Molecule Construction
8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane is a highly functionalized intermediate primarily used in the construction of complex nitrogen-containing molecules. The dioxolane group acts as a protecting group for the ketone functionality of the piperidine (B6355638) ring, preventing its reaction while other parts of the molecule are modified. The N-benzyl group similarly protects the piperidine nitrogen, but it can be readily removed at a later synthetic stage through hydrogenolysis.
This compound is fundamentally a protected version of 1-benzyl-4-piperidone, a common starting material for the synthesis of the 4-anilidopiperidine class of compounds. ussc.gov A key application is in the synthesis of fentanyl and its numerous analogues. ussc.govnih.gov In these syntheses, the core structure provided by this compound is elaborated through a series of reactions. For instance, after deprotection of the ketone, a reductive amination with aniline (B41778) can be performed to yield N-(1-benzylpiperidin-4-yl)aniline. nih.gov This intermediate is then typically acylated to produce the final fentanyl analogue. nih.govosti.gov For example, the synthesis of benzoylbenzylfentanyl involves reacting 1-benzyl-4-piperidone (derived from the spiro compound) with aniline, followed by reaction with benzoyl chloride. dea.gov
The strategic use of this intermediate, with its orthogonal protecting groups, allows for sequential and controlled modifications, which is crucial for building the intricate architecture of pharmacologically active molecules.
Role as Building Blocks for Diverse Chemical Architectures
The structural features of this compound make it an ideal building block for creating diverse molecular frameworks. Its primary role is as a precursor to the 4-aminopiperidine (B84694) scaffold, which is a privileged structure in medicinal chemistry, particularly for opioid receptor ligands. ussc.govnih.gov
Beyond opioids, this spiro-compound is instrumental in constructing novel ligands for other biological targets, such as the sigma-1 (σ1) receptor. nih.govacs.orgnih.gov Researchers have designed and synthesized series of new σ1 receptor ligands by modifying the core structure derived from this compound. nih.gov These modifications demonstrate the versatility of the spiro-compound as a foundational element upon which diverse functionalities can be built to achieve specific biological activities. By replacing the benzyl (B1604629) group or modifying other positions, a library of compounds with varying affinities and selectivities can be generated. nih.govnih.gov
The following table summarizes the key synthetic applications of this building block.
Table 1: Synthetic Applications of this compound
| Target Molecule Class | Role of Spiro-Compound | Key Reaction Type (Post-Deprotection) |
|---|---|---|
| Fentanyl Analogues | Protected Precursor | Reductive Amination, Acylation |
| Carfentanil | Protected Precursor | Strecker Reaction, Hydrolysis, Esterification |
| Sigma-1 (σ1) Receptor Ligands | Core Scaffold | N-Alkylation, Nucleophilic Substitution |
| 4-Anilidopiperidines | Versatile Intermediate | Strecker Reaction, Reductive Amination |
Employment in Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. The deprotected form of this compound, which is 1-benzyl-4-piperidone, is a valuable substrate for such reactions. google.commdpi.com
Applications in Catalyst and Ligand Design for Chemical Transformations
While not extensively reported as a component in traditional transition-metal catalysts, this compound and its derivatives have found significant application in the design of high-affinity ligands for biological receptors. These ligands are crucial tools for studying receptor function, distribution, and potential as therapeutic targets.
The most notable application is in the development of selective ligands for σ1 receptors. nih.govacs.orgnih.gov Scientists have synthesized a series of novel piperidine compounds based on the 1,4-dioxa-8-azaspiro[4.5]decane framework. nih.gov For example, the derivative 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane was found to possess a high affinity for σ1 receptors with a Ki value of 5.4 nM and good selectivity over σ2 receptors. nih.govacs.org Such potent and selective ligands are invaluable for probing the physiological and pathological roles of the σ1 receptor.
Integration into Materials Science and Polymer Chemistry (e.g., as precursors for advanced materials)
The direct application of this compound in materials science and polymer chemistry is not widely documented in current literature. However, its parent compound, 1,4-dioxa-8-azaspiro[4.5]decane (lacking the N-benzyl group), has been used in the synthesis of spirocyclotriphosphazenes. chemicalbook.com These are hybrid inorganic-organic compounds that can have unique thermal and flame-retardant properties.
This suggests a potential, albeit underexplored, role for this compound as a monomer precursor. After removal of the benzyl protecting group, the resulting secondary amine could be incorporated into polymer chains, such as polyamides or polyimides. The rigid spirocyclic ketal structure could impart interesting physical properties, such as increased glass transition temperature and thermal stability, to the resulting polymers.
Radiochemical Synthesis Methodologies for Isotopic Labeling
A significant application of the this compound scaffold is in the field of radiochemistry, specifically for the synthesis of radioligands for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a powerful non-invasive imaging technique that requires specific molecular probes labeled with a positron-emitting isotope, such as Fluorine-18 ([18F]).
Researchers have successfully developed [18F]-labeled derivatives of this spiro-compound to serve as PET radioligands for imaging σ1 receptors in vivo. nih.govacs.org The synthesis typically involves preparing a suitable precursor, often a tosylate derivative, which can then undergo a nucleophilic substitution reaction with [18F]fluoride. nih.govresearchgate.net For instance, a radioligand based on this scaffold was prepared with a radiochemical purity of over 99% and a molar activity of 94 - 121 GBq/μmol. nih.govresearchgate.net Another synthesis reported a specific activity of 25-45 GBq/μmol with a radiochemical purity greater than 95%. nih.govacs.org These radiolabeled compounds have been used for PET imaging in animal models, demonstrating high accumulation in tumors that express σ1 receptors, highlighting their potential as agents for cancer imaging. nih.gov
The following table details the properties of a representative radiolabeled ligand derived from this chemical family.
Table 2: Properties of a Radiolabeled Ligand Derived from the 1,4-Dioxa-8-azaspiro[4.5]decane Scaffold
| Radioligand | Isotope | Target | Affinity (Ki) | Radiochemical Yield | Molar Activity (GBq/μmol) |
|---|---|---|---|---|---|
| [18F]5a | [18F] | σ1 Receptor | 5.4 nM | Not Specified | 25-45 |
| [18F]8 | [18F] | σ1 Receptor | 0.47-12.1 nM | 12-35% | 94-121 |
Compound Names Table
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,4-dioxa-8-azaspiro[4.5]decane |
| 1-benzyl-4-piperidone |
| 4-anilidopiperidine |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane |
| This compound |
| Aniline |
| Benzoyl chloride |
| Benzoylbenzylfentanyl |
| Carfentanil |
| Fentanyl |
| Fluorine-18 |
| N-(1-benzylpiperidin-4-yl)aniline |
| Potassium cyanide |
Future Research Directions and Persistent Challenges in the Chemistry of 8 Benzyl 1,4 Dioxa 8 Azaspiro 4.5 Decane
Development of Novel and Environmentally Benign Synthetic Routes
The synthesis of spirocyclic compounds, including 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane, often involves multi-step procedures that can be resource-intensive and generate significant waste. A primary future direction is the development of more efficient and environmentally friendly synthetic methodologies. Current research in green chemistry offers several promising strategies.
One approach involves the use of multicomponent domino reactions, which can construct complex molecules like spirocycles in a single step from simple starting materials. mdpi.comnih.govnih.gov The application of microwave-assisted organic synthesis and the use of eco-friendly solvents such as ionic liquids have also shown potential in accelerating reaction times and improving yields for the synthesis of various spiro compounds. mdpi.comnih.govnih.gov For instance, a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology has been successfully employed for the synthesis of other spiro compounds with good to excellent yields (43–98%). mdpi.comnih.govnih.gov
Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, presents a sustainable alternative to traditional homogeneous catalysts. nih.gov Iodine, for example, has been demonstrated as an efficient and recyclable catalyst for the regioselective synthesis of spiro heterobicyclic rings under solvent-free conditions. nih.gov The exploration of these green chemistry principles for the synthesis of this compound could lead to more sustainable and cost-effective production methods.
A significant challenge remains in adapting these green methodologies to the specific synthesis of the 1,4-dioxa-8-azaspiro[4.5]decane core, ensuring high yields and purity while minimizing the environmental impact.
Exploration of Enantioselective Synthesis Strategies for Chiral Derivatives
The spiro center of this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of enantioselective synthetic routes is of paramount importance for its application in drug discovery.
The asymmetric synthesis of aza-spirocycles is a rapidly developing field. researchgate.netorganic-chemistry.orgresearchgate.net Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocyclic compounds, offering a metal-free and often milder alternative to traditional methods. researchgate.net Chiral phosphoric acids and bifunctional thiourea (B124793) catalysts have been successfully used in asymmetric cycloaddition reactions to construct chiral spirocyclic frameworks with high enantioselectivity. researchgate.net
Another promising approach is the use of chiral auxiliaries derived from natural products, which can guide the stereochemical outcome of a reaction and can be subsequently removed. rsc.org The challenge lies in identifying or designing a catalyst system or chiral auxiliary that is highly effective for the specific substrate, N-benzyl-4-piperidone, a key precursor for this compound. nih.gov Future research will likely focus on the development of novel chiral catalysts and asymmetric methodologies tailored for the synthesis of enantiomerically pure derivatives of this spirocycle.
In-depth Mechanistic Investigations of Key Reactions Involving the Spiro[4.5]decane Core
A deeper understanding of the reaction mechanisms underlying the formation and transformation of the 1,4-dioxa-8-azaspiro[4.5]decane system is crucial for optimizing existing synthetic routes and designing new ones. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction pathways. benthamdirect.comscielo.brnumberanalytics.comrsc.org
Future mechanistic studies could focus on several key areas. For the synthesis of the spirocycle, computational modeling can help to understand the stereoelectronics of the spiroketal formation and the factors that control the regioselectivity of the cyclization. benthamdirect.comchemtube3d.com For reactions involving the spiro[4.5]decane core, such as ring-opening or functionalization, mechanistic studies can provide insights into the stability of intermediates and the energy barriers of different reaction pathways. researchgate.net
Experimental mechanistic studies, including kinetic analysis and the isolation and characterization of reaction intermediates, will also be vital. A combination of computational and experimental approaches will provide a comprehensive picture of the reaction landscape, enabling more rational and efficient synthesis design. A persistent challenge is the transient and often low concentration of reaction intermediates, which can make their experimental detection and characterization difficult.
Design and Synthesis of Highly Functionalized Derivatives with Tailored Chemical Reactivity
The benzyl (B1604629) group and the secondary amine in this compound provide handles for further functionalization, allowing for the creation of a diverse library of derivatives with tailored properties. Future research will undoubtedly focus on the design and synthesis of new analogues with specific biological activities or material properties.
For example, derivatives of the related 1-oxa-8-azaspiro[4.5]decane have been investigated as selective σ1 receptor ligands for potential use in brain imaging. nih.govresearchgate.net Similarly, a radiolabeled derivative of this compound itself has shown promise as a tumor imaging agent. figshare.comnih.gov This highlights the potential for developing a range of functionalized derivatives for diagnostic and therapeutic applications.
The synthesis of these derivatives will require the development of robust and selective functionalization strategies. This includes methods for modifying the benzyl group, the piperidine (B6355638) ring, and potentially the dioxolane ring. The challenge will be to achieve this functionalization without compromising the integrity of the spirocyclic core.
| Derivative Type | Potential Application | Key Synthetic Challenge |
| Fluorinated Analogues | PET Imaging Agents | Regioselective fluorination |
| Bioconjugates | Targeted Drug Delivery | Maintaining linker stability |
| Polymer-supported derivatives | Recyclable catalysts, solid-phase synthesis | Ensuring efficient loading and release |
| Photo-switchable derivatives | Smart materials, photopharmacology | Incorporating photo-responsive moieties without compromising the core structure |
Further Integration into High-Throughput and Automated Synthesis Platforms
To accelerate the discovery of new bioactive compounds and materials based on the this compound scaffold, the integration of its synthesis into high-throughput and automated platforms is a critical future direction. Automated synthesis can significantly increase the number of derivatives that can be prepared and screened in a given timeframe. nih.gov
The development of solid-phase synthesis routes, where the spirocycle is attached to a solid support, would be particularly advantageous for automated synthesis. This approach simplifies purification and allows for the sequential addition of different building blocks to generate a library of diverse compounds. A reported solid-phase synthesis protocol for 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which was customized for an automated peptide synthesizer, provides a blueprint for how this could be achieved. nih.gov
Challenges in this area include the development of suitable linkers to attach the spirocycle to the solid support and ensuring that the reaction conditions are compatible with the automated platform. Overcoming these hurdles will enable the rapid exploration of the chemical space around the this compound core, significantly enhancing its potential in drug discovery and materials science.
Q & A
Q. What are the foundational synthetic routes for 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane?
The synthesis typically involves reacting tetrahydropyran derivatives with benzyl-substituted aromatic precursors. For example, tetrahydropyran-4-carbonitrile can react with bromo- or fluoro-substituted benzyl halides under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C). Continuous flow reactors are recommended for scalability and improved yield . Key steps include cyclization to form the spirocyclic core and functionalization of the benzyl group.
Q. How can structural characterization of this compound be optimized?
Use a combination of spectroscopic techniques:
- NMR : 1H and 13C NMR to confirm the spirocyclic framework and benzyl substitution pattern.
- IR : Identify characteristic C-O (1,4-dioxa) and N-H (azaspiro) stretches.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Chromatography (HPLC or GC) ensures purity, especially when halogenated byproducts are possible .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with cytochrome P450 enzymes, which are critical in drug metabolism. Its halogenated benzyl group (e.g., bromine/fluorine) enhances binding to hydrophobic pockets in enzyme active sites . Target validation often involves enzyme inhibition assays and molecular docking simulations .
Advanced Research Questions
Q. How can synthetic yields be improved for halogenated derivatives?
Optimize reaction conditions:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of halogenated intermediates.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during halogenation steps.
For example, 8-(3-Bromo-5-fluorophenyl) derivatives achieve >70% yield under these conditions .
Q. How do structural modifications (e.g., halogen substituents) affect biological activity?
| Substituent | Impact on Activity | Example Derivative |
|---|---|---|
| Bromine | Enhances enzyme inhibition (e.g., CYP450) via electrophilic interactions | 8-(3-Bromo-5-fluorophenyl)-derivative |
| Fluorine | Improves metabolic stability and lipophilicity | 8-Fluorobenzyl analog |
| Methyl | Reduces steric hindrance for target binding | 7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane |
| Structure-activity relationship (SAR) studies require comparative bioassays and pharmacokinetic profiling. |
Q. How can contradictions in reported molecular weights or spectral data be resolved?
Discrepancies often arise from isotopic variations or impurities. To address this:
- Repetition under standardized conditions : Synthesize the compound using literature protocols and compare spectral data.
- X-ray crystallography : Resolve ambiguous structural features (e.g., spirocyclic conformation) .
- Cross-validate data : Compare NMR chemical shifts with related compounds (e.g., 8-(3-Chlorophenyl)-derivative δH 7.2–7.5 ppm) .
Q. What advanced techniques elucidate its mechanism in enzyme modulation?
- Kinetic analysis : Measure (inhibition constant) via Lineweaver-Burk plots for enzyme inhibition studies.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Metabolic flux analysis : Track isotope-labeled substrates in cell cultures to assess impact on metabolic pathways .
Q. How does the spirocyclic framework influence reactivity in derivatization?
The spirocyclic structure imposes steric constraints, directing reactions to specific sites:
- Nucleophilic substitution : Favors the benzyl group over the strained spirocyclic nitrogen.
- Oxidation : The 1,4-dioxa ring is resistant to peroxides, while the azaspiro nitrogen can be oxidized to N-oxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
